![molecular formula C21H20N4O2S B2760401 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1797852-86-8](/img/structure/B2760401.png)

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

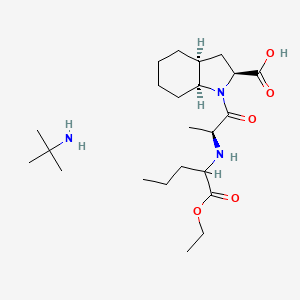

“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide” is a compound that has been identified in the context of research into novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Wissenschaftliche Forschungsanwendungen

Disposition and Metabolism Studies

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is explored for its pharmacokinetic properties, including disposition and metabolism. In a study, the disposition of a structurally related compound, SB-649868, was investigated in humans to understand its metabolic fate. It was found that the compound was extensively metabolized with principal elimination via feces, and only negligible amounts were excreted unchanged. Key metabolites were identified, providing insights into the compound's biotransformation processes (Renzulli et al., 2011).

Antimicrobial Applications

Research on derivatives of benzothiazole and piperidine, similar to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide, has demonstrated promising antimicrobial properties. A study synthesized and evaluated a series of substituted 2-aminobenzothiazoles derivatives for their antimicrobial activity. The compounds showed good to moderate activity against selected bacterial and fungal strains, suggesting potential utility in developing new antimicrobial agents (Anuse et al., 2019).

Supramolecular Gelators

A study explored N-(thiazol-2-yl)benzamide derivatives, related in structure to the target compound, for their potential as supramolecular gelators. The research found that certain derivatives could form gels with organic solvents, indicating their utility in materials science for creating stable gels with potential applications in drug delivery and tissue engineering (Yadav & Ballabh, 2020).

Anti-arrhythmic Activity

Compounds structurally related to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide have been synthesized and evaluated for their potential anti-arrhythmic activity. The study highlights the importance of exploring piperidine-based derivatives for their cardiovascular therapeutic potential, indicating a promising area for further research into similar compounds (Abdel‐Aziz et al., 2009).

Antituberculosis Activity

A study focusing on thiazole-aminopiperidine hybrid analogues, which share a structural resemblance with the compound of interest, revealed significant antituberculosis activity. This research underlines the compound's potential in contributing to the development of new treatments for tuberculosis, showcasing the broad spectrum of applications that similar compounds can have in addressing global health challenges (Jeankumar et al., 2013).

Zukünftige Richtungen

The development of novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 is an active area of research, given the therapeutic potential of these targets in the treatment of cardiovascular disease . Future research may focus on the optimization of these compounds to improve their potency and selectivity, as well as the exploration of their potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c26-19(20-23-16-6-2-4-8-18(16)28-20)22-13-14-9-11-25(12-10-14)21-24-15-5-1-3-7-17(15)27-21/h1-8,14H,9-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNGMJZVVGSKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2760320.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)

![2-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2760329.png)

![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760333.png)

![1-(1,3-Benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2760336.png)

![3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B2760339.png)